3-(4-fluorophenyl)benzenesulfonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

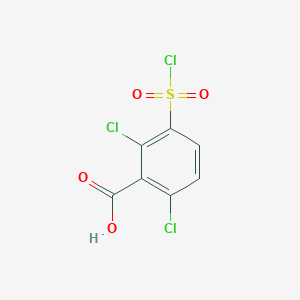

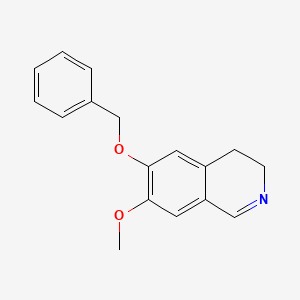

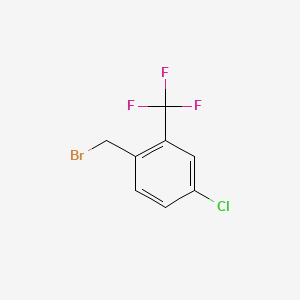

3-(4-Fluorophenyl)benzenesulfonyl chloride (F-PBSC) is a versatile chemical compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. It is a colorless, non-volatile solid compound with a molecular weight of 218.18 g/mol. F-PBSC is a sulfonyl chloride derivative of benzenesulfonic acid, and is used as a reagent in the synthesis of organic compounds, such as amines, amides and esters. F-PBSC is also used as a building block for the preparation of other compounds, such as sulfonamides and sulfones.

Applications De Recherche Scientifique

Prosthetic Agent for Radiolabeling

3-[18F]Fluoropropanesulfonyl chloride has been used as a prosthetic agent for fluorine-18 labeling, which is important in positron emission tomography (PET) imaging. This compound demonstrates effective labeling of amines and has shown potential for automation, contributing to advances in diagnostic imaging (Löser et al., 2013).

Solvolysis Rate Studies

Research on solvolysis rates of benzenesulfonyl chloride has provided insights into reaction mechanisms in organic chemistry. This information is crucial for developing new pharmaceuticals and understanding chemical reaction pathways (Ryu et al., 2008).

Palladium-Catalysed Direct Arylations

Benzenesulfonyl chlorides have been used in palladium-catalysed direct arylations, allowing regioselective access to β-arylated thiophenes. This application is significant in synthetic chemistry, offering new pathways for compound synthesis (Yuan & Doucet, 2014).

Steric Hinderance Studies

Investigations into sterically hindered forms of benzenesulfonyl chloride have provided insights into the electronic structure and kinetic behavior of these molecules, which are important for developing new synthetic methods and understanding molecular interactions (Rublova et al., 2017).

Solid-Phase Synthesis

Benzenesulfonamides prepared from benzenesulfonyl chloride have been used as key intermediates in solid-phase synthesis. This application is significant in drug discovery and development, facilitating the synthesis of diverse chemical structures (Fülöpová & Soural, 2015).

Fluorescent Probes

4-Methylumbelliferone-based probes synthesized using benzenesulfonyl chloride have been used for sensitive detection of various compounds. This has applications in analytical chemistry, particularly in the detection and quantification of biomolecules (Wang, Yang, & Zhao, 2009).

Antibacterial Agents

Synthesis of N-substituted benzenesulfonamide derivatives using benzenesulfonyl chloride has led to the discovery of potent antibacterial agents. This is a critical area in medicinal chemistry, contributing to the development of new antibiotics (Abbasi et al., 2017).

Propriétés

IUPAC Name |

3-(4-fluorophenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTKFJNSQWKALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409195 |

Source

|

| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861248-58-0 |

Source

|

| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)